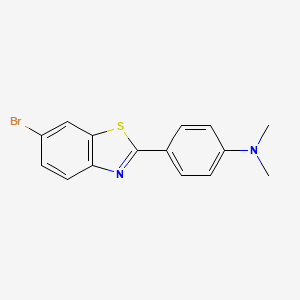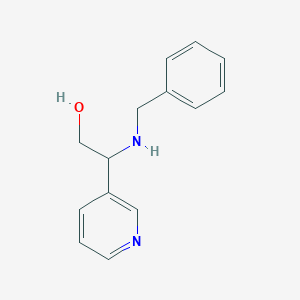
2-(Benzylamino)-2-pyridin-3-ylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Benzylamino)-2-pyridin-3-ylethanol” is a chemical compound that is part of the benzylamine family . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . It is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods includes the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzyl group attached to an amine functional group . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can undergo oxidation catalyzed by heterotrimetallic RuMnMn species on the hydrotalcite surface in the presence of O2 to yield 2-aminobenzaldehyde .安全和危害
未来方向
The future directions for “2-(Benzylamino)-2-pyridin-3-ylethanol” could involve its use in the development of new materials and the establishment of structure–function relationships . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may influence various metabolic pathways, potentially altering the synthesis and degradation of biomolecules .
Pharmacokinetics
Similar compounds have been shown to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting tyrosinase, an enzyme involved in melanin production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzylamino)-2-pyridin-3-ylethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s interactions with its targets and its overall effectiveness .
生化分析
Biochemical Properties
It is known that benzylamine, a component of the compound, can undergo reactions at the benzylic position This suggests that 2-(Benzylamino)-2-pyridin-3-ylethanol may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
Related compounds have been shown to influence cell function . For example, roscovitine, a compound with a similar structure, has been found to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It is possible that this compound may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylamines can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied. It is common for the effects of biochemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that biochemical compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that biochemical compounds can be transported and distributed within cells and tissues via various mechanisms
Subcellular Localization
It is known that biochemical compounds can be localized to specific compartments or organelles within cells, potentially affecting their activity or function
属性
IUPAC Name |
2-(benzylamino)-2-pyridin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-11-14(13-7-4-8-15-10-13)16-9-12-5-2-1-3-6-12/h1-8,10,14,16-17H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXJXUVCHIOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide](/img/structure/B2467599.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)
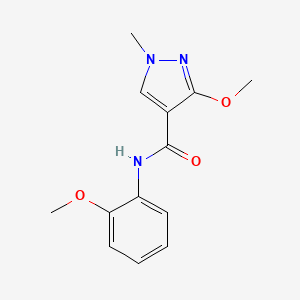
![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)

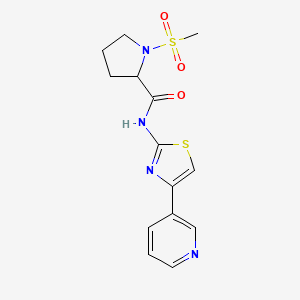
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
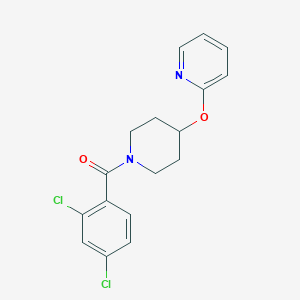
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)


